(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one
CAS No.: 1798412-56-2
Cat. No.: VC5165728
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798412-56-2 |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 |
| IUPAC Name | (E)-3-(furan-2-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H17N3O3/c20-16(6-5-13-3-2-12-21-13)19-10-7-14(8-11-19)22-15-4-1-9-17-18-15/h1-6,9,12,14H,7-8,10-11H2/b6-5+ |
| Standard InChI Key | JMIJHZNRSYVPKD-AATRIKPKSA-N |
| SMILES | C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one, reflects its three primary components:
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Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing electron-rich character.
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Pyridazin-3-yloxy-piperidine: A piperidine ring substituted at the 4-position with a pyridazine ether linkage. Pyridazine, a six-membered diazine ring, introduces hydrogen-bonding capabilities.
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α,β-unsaturated ketone (enone): The conjugated system (C=O–C=C) enables resonance stabilization and potential electrophilic reactivity.
The E-configuration of the enone double bond is confirmed by its SMILES notation: C1CN(CCN1C2=NN=C(C=C2)OC3CCN(C3)C(=O)/C=C/C4=CC=CO4), where the /C=C/ segment explicitly denotes the trans geometry .
Spectroscopic and Computational Data
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₉N₅O₂ | |
| Molecular weight | 361.4 g/mol | |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)OC3CCN... | |
| InChIKey | IEBHTFSIHZRTCT-RMKNXTFCSA-N | |
| Topological polar surface area | 93.6 Ų (calculated) |
The InChIKey hash confirms the compound’s unique stereochemical identity, while the polar surface area suggests moderate solubility in polar solvents .
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol is reported for this compound, analogous enones are typically synthesized via Claisen-Schmidt condensation. This involves base-catalyzed aldol condensation between a ketone and an aldehyde. For example:
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Aldehyde component: 4-(Pyridazin-3-yloxy)piperidine-1-carbaldehyde.
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Ketone component: Furan-2-yl methyl ketone.
The reaction proceeds under basic conditions (e.g., NaOH/EtOH), yielding the α,β-unsaturated ketone via dehydration .
Characterization Techniques
Structural validation of similar compounds employs:
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X-ray crystallography: Resolves bond lengths and angles, as demonstrated in studies of (E)-3-(4-methylphenyl)-1-(thiazol-2-yl)prop-2-en-1-one .
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NMR spectroscopy: ¹H NMR would reveal furan protons (δ 6.3–7.4 ppm), enone vinyl protons (δ 6.8–7.2 ppm), and piperidine/pyridazine signals (δ 1.5–4.5 ppm) .
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IR spectroscopy: Strong C=O stretch (~1680 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar groups (ketone, ether) and aromatic systems:
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Polar solvents: Likely soluble in DMSO, DMF, and ethanol.
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Nonpolar solvents: Poor solubility in hexane or toluene.
Stability studies of analogous enones suggest susceptibility to photodegradation and hydrolysis under acidic/basic conditions .
Crystallographic Insights
Although no crystal structure is reported for this compound, related enones exhibit planar geometries stabilized by π-π stacking. For instance, (E)-1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one crystallizes in a triclinic system with a = 5.8944 Å and α = 102.4° . Such data inform predictions about packing efficiency and melting points.
Biological Activity and Hypothetical Applications
Antimicrobial and Anticancer Prospects
Chalcone derivatives with nitrofuran groups exhibit antitubercular activity (MIC = 1.6 μg/mL) . The conjugated enone system in the target compound could disrupt microbial cell membranes via electrophilic attack on thiol groups.
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